1-Butyl-4-iodo-1H-pyrazol-3-amine
Description
1-Butyl-4-iodo-1H-pyrazol-3-amine is a halogenated pyrazole derivative featuring a butyl group at the 1-position, an iodine atom at the 4-position, and an amine group at the 3-position of the pyrazole ring. This compound is of interest in medicinal and materials chemistry due to the versatility of the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for further functionalization.
Properties
CAS No. |
1443278-68-9 |
|---|---|
Molecular Formula |
C7H12IN3 |
Molecular Weight |
265.09 |
IUPAC Name |
1-butyl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
YVFCFMZRMZFCKR-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C(=N1)N)I |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-butyl-4-iodo-1H-pyrazol-3-amine with five analogs, emphasizing differences in substituents, molecular weight, and reported properties:
Key Research Findings and Analysis
Halogen Effects on Reactivity
- Iodine vs. Bromine : The iodine atom in this compound offers superior leaving-group ability compared to bromine analogs (e.g., 4-bromo-1-sec-butyl-1H-pyrazol-3-amine), making it more reactive in cross-coupling reactions. However, brominated derivatives are often easier to handle due to iodine’s sensitivity to light and higher molecular weight .
Alkyl Chain and Steric Effects
- Branching Influence : Compounds with branched alkyl groups (e.g., 1-isobutyl or 3-methylbutan-2-yl) exhibit increased steric hindrance, which may reduce reaction rates in nucleophilic substitutions or metal-catalyzed couplings compared to linear butyl chains .
- Solubility Trends : Linear alkyl chains (e.g., butyl) generally enhance lipid solubility compared to cyclic or aromatic substituents (e.g., pyridin-3-yl), as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
Functional Group Compatibility
- Amine Reactivity : The 3-amine group in all compared compounds enables further derivatization (e.g., acylation, sulfonation), though its accessibility depends on adjacent substituents. For example, the bifunctional 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may coordinate metals via both amine and pyrazole groups .
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